molecular formula C17H14O4 B1683794 Vadimezan CAS No. 117570-53-3

Vadimezan

Numéro de catalogue: B1683794
Numéro CAS: 117570-53-3
Poids moléculaire: 282.29 g/mol
Clé InChI: XGOYIMQSIKSOBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vadimezan, également connu sous le nom d'acide 5,6-diméthylxanthénone-4-acétique, est un agent de perturbation vasculaire de petite taille. Il cible les vaisseaux sanguins qui nourrissent les tumeurs, provoquant une régression tumorale. This compound a été largement étudié pour son potentiel dans le traitement du cancer, en particulier le cancer du poumon non à petites cellules, le cancer de la prostate et le cancer du sein métastatique HER2-négatif .

Applications De Recherche Scientifique

Vadimezan has a wide range of scientific research applications:

Méthodes De Préparation

Vadimezan peut être synthétisé par diverses voies synthétiques. Une méthode courante implique la réaction de la 5,6-diméthylxanthénone avec l'anhydride acétique en conditions acides pour former l'acide 5,6-diméthylxanthénone-4-acétique. La réaction nécessite généralement un catalyseur tel que l'acide sulfurique et est effectuée à des températures élevées . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Vadimezan subit plusieurs types de réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.

    Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en augmentant la perméabilité des cellules endothéliales tumorales, conduisant à une perturbation vasculaire et à une régression tumorale. Il cible la voie du stimulateur des gènes de l'interféron (STING), qui est impliquée dans la réponse immunitaire innée. cet effet est spécifique à la souris et ne se produit pas chez l'homme en raison d'une seule différence d'acide aminé dans la protéine STING .

Comparaison Avec Des Composés Similaires

Vadimezan est unique parmi les agents de perturbation vasculaire en raison de son mécanisme d'action spécifique et de sa capacité à induire la production de cytokines. Des composés similaires incluent :

This compound se distingue par sa structure chimique unique et son ciblage spécifique de la voie STING, ce qui le différencie des autres agents de perturbation vasculaire.

Activité Biologique

Vadimezan, also known as DMXAA (5,6-dimethylxanthenone-4-acetic acid), is a small molecule with significant biological activity primarily as a tumor vascular-disrupting agent. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in disrupting established tumor vasculature and inducing tumor cell apoptosis.

This compound operates through multiple mechanisms:

  • Vascular Disruption : It selectively targets the tumor vasculature, leading to endothelial cell apoptosis and subsequent necrosis of the tumor tissue. This action is distinct from antiangiogenic agents, which primarily inhibit new blood vessel formation .
  • Cytokine Induction : this compound induces the production of pro-inflammatory cytokines, which can enhance immune responses against tumors. This immune modulation is crucial in its therapeutic efficacy .
  • Cell Cycle Arrest and Apoptosis : In various cancer cell lines, this compound has been shown to arrest cells in the G1 phase of the cell cycle and promote apoptosis through the activation of caspases and increased levels of cytosolic cytochrome c .

Preclinical Studies

This compound has demonstrated potent anti-tumor activity in several animal models:

  • In a study using C57Bl/6 mice with colon tumors, treatment with this compound (25 mg/kg) led to significant tumor necrosis and apoptosis within 3 hours post-treatment. The study reported a 50% cure rate in mice treated with this compound combined with lenalidomide, indicating enhanced efficacy when used with other agents .
  • In non-small cell lung cancer (NSCLC) models, this compound was effective in inducing apoptosis and autophagy in A549 cells, showcasing its potential as a therapeutic agent against lung cancer .

Clinical Trials

Several clinical trials have investigated the efficacy of this compound in combination with standard chemotherapy:

  • A Phase II study evaluated this compound combined with docetaxel in patients with castration-refractory metastatic prostate cancer. The trial aimed to assess tumor response rates and survival outcomes. Results indicated that the combination therapy improved median time to tumor progression compared to docetaxel alone .
Study TypeTreatmentPatient PopulationKey Findings
Phase IIDocetaxel + this compoundCRMPC patientsImproved median time to progression
Phase IICarboplatin + Paclitaxel + this compoundNSCLC patientsWell-tolerated; no significant adverse effects observed
  • Another Phase III trial aimed at assessing this compound combined with platinum-based chemotherapy showed promising results but was halted due to interim analyses indicating insufficient efficacy compared to placebo .

Case Studies

  • Case Study: Advanced NSCLC
    • A single-arm Phase II trial included 30 patients receiving carboplatin and paclitaxel along with this compound (1800 mg/m²). The combination was generally well-tolerated, demonstrating minimal systemic exposure changes for carboplatin and paclitaxel. No serious cardiac events were reported, suggesting a favorable safety profile for this compound in this context .
  • Case Study: Prostate Cancer
    • In another trial focusing on prostate cancer, patients receiving this compound exhibited notable improvements in PSA response rates compared to those receiving docetaxel alone. This study highlighted the potential of this compound as an adjunct therapy in enhancing the effectiveness of standard treatments .

Propriétés

IUPAC Name

2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOYIMQSIKSOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040949
Record name 5,6-Dimethylxanthenone-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ASA404 (DMXAA) is a small-molecule vascular disrupting agent which targets the blood vessels that nourish tumours. The proposed mechanism of action for ASA404 is directly increasing permeability of the tumor's endothelial cells. Vasoactive mediators such as tumor necrosis factor (TNF) may also be implicated. Increased permeability of tumor cell vasculature may allow increased permeation of anticancer treatments such as cytotoxic drugs, antibodies, drug conjugates and gene therapy.
Record name Vadimezan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

117570-53-3
Record name 5,6-Dimethylxanthenone-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117570-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vadimezan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vadimezan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5,6-Dimethylxanthenone-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VADIMEZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0829J8133H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vadimezan
Reactant of Route 2
Vadimezan
Reactant of Route 3
Vadimezan
Reactant of Route 4
Reactant of Route 4
Vadimezan
Reactant of Route 5
Vadimezan
Reactant of Route 6
Vadimezan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.